molecular formula C7H13N B3262810 (Cyclopropylmethyl)(prop-2-en-1-yl)amine CAS No. 36178-62-8

(Cyclopropylmethyl)(prop-2-en-1-yl)amine

Cat. No.: B3262810
CAS No.: 36178-62-8
M. Wt: 111.18 g/mol
InChI Key: HCKGOMVEFZLDBU-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(prop-2-en-1-yl)amine, also known by its IUPAC name N-(cyclopropylmethyl)-2-propen-1-amine, is an organic compound with the molecular formula C7H13N and a molecular weight of 111.19 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group and a prop-2-en-1-yl group attached to an amine nitrogen atom. It is a liquid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)(prop-2-en-1-yl)amine typically involves the reaction of cyclopropylmethylamine with allyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the allyl bromide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Cyclopropylmethyl)(prop-2-en-1-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated amines or other reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce more saturated amines.

Scientific Research Applications

(Cyclopropylmethyl)(prop-2-en-1-yl)amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(prop-2-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(Cyclopropylmethyl)(prop-2-en-1-yl)amine can be compared with other similar compounds, such as:

    Cyclopropylmethylamine: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.

    Allylamine: Contains an allyl group but lacks the cyclopropylmethyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its dual functional groups, which provide a combination of reactivity and versatility not found in simpler amines.

Properties

IUPAC Name

N-(cyclopropylmethyl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-5-8-6-7-3-4-7/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKGOMVEFZLDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283011
Record name N-2-Propen-1-ylcyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36178-62-8
Record name N-2-Propen-1-ylcyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36178-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Propen-1-ylcyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclopropanecarboxaldehyde (1.00 g, 14.3 mmol) was added dropwise to a stirred solution of allylamine (4.07 g, 71.3 mmol) in MeOH (100 mL) and stirring was continued at ambient temperature for 2 h, then sodium cyanoborohydride (0.94 g, 15.0 mmol) was added. After 3 h, the solvent was removed under reduced pressure. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH:NH4OH—100:0:0 to 90:10:1 to provide the title compound as a yellow oil. MS: m/z=112 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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